![molecular formula C21H21F2N3O3S B2929736 1-(3,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251566-53-6](/img/structure/B2929736.png)
1-(3,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
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Description
1-(3,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C21H21F2N3O3S and its molecular weight is 433.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds, including thiadiazoles, pyrazines, benzothiazines, and diketopiperazines, which share structural similarities with the chemical compound . These studies demonstrate the potential of such molecules for the development of new chemical entities with applications in pharmaceuticals and materials science. For instance, the synthesis of thiadiazoles has been studied for their potential in creating new chemical entities with various biological activities (Peet & Sunder, 1975).
Antimicrobial and Anticancer Activities
Some research efforts have been directed towards evaluating the antimicrobial and anticancer activities of compounds similar to "1-(3,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda6,1,2-benzothiadiazine-4,4(1H)-dione." These studies offer insights into how structural modifications of such compounds can enhance their biological activities, potentially leading to the development of new therapeutic agents (Coburn, Ho, & Bronstein, 1982), (Kumar & Sharma, 2022).
Structural Studies
Investigations into the structural aspects of related compounds, using techniques such as X-ray crystallography and NMR spectroscopy, provide valuable information on the molecular configurations, which is essential for understanding their chemical reactivity and interaction with biological targets. This research aids in the rational design of compounds with enhanced efficacy and specificity for their intended applications (Frigola, 1988).
properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S/c1-14-5-6-19-18(9-14)26(13-15-10-16(22)12-17(23)11-15)24-20(30(19,28)29)21(27)25-7-3-2-4-8-25/h5-6,9-12H,2-4,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOYFUROSLHWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC(=C3)F)F)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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